![molecular formula C9H10ClFN2 B6222993 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride CAS No. 2758000-81-4](/img/new.no-structure.jpg)
4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride
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Overview
Description
4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H9FN2·HCl. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a fluorine atom, a methylamino group, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Nitrile Formation:
Methylamino Group Addition: The methylamino group is introduced via reductive amination, where a suitable amine reacts with a carbonyl compound in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-[(methylamino)methyl]benzonitrile: The free base form without the hydrochloride salt.
3-fluoro-4-[(methylamino)methyl]benzonitrile: A positional isomer with the fluorine atom at a different position.
4-chloro-3-[(methylamino)methyl]benzonitrile: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
4-fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .
Properties
CAS No. |
2758000-81-4 |
---|---|
Molecular Formula |
C9H10ClFN2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.